![molecular formula C12H13ClN2OS B2586413 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone CAS No. 790271-60-2](/img/structure/B2586413.png)
2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone
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Overview
Description
2-Chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone, commonly referred to as “2-chloro-1-methyl-1-thiazol-2-yl-pyrrol-3-yl ethanone” (CMTPE), is a synthetic organic compound used in a variety of scientific research applications. CMTPE is a colorless crystalline solid with a molecular weight of 227.7 g/mol and a melting point of 175-177°C. It is highly soluble in water and is used as a reagent in various laboratory experiments.
Scientific Research Applications
- Result : Antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory activities .
Phosphitylation Reagent for Glycosyl Donors and Ligands
Derivatization of Lignin for NMR Analysis
Anti-Inflammatory and Analgesic Properties
Diverse Therapeutic Potentials
Cycloalkane Scaffold for Drug Design
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound is stored at room temperature , which may suggest its stability and potential bioavailability.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound is stored at room temperature , which may suggest its stability under normal environmental conditions.
properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-7-6-17-12(14-7)15-8(2)4-10(9(15)3)11(16)5-13/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQCCMDDAXHYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC(=CS2)C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone | |
CAS RN |
790271-60-2 |
Source
|
Record name | 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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